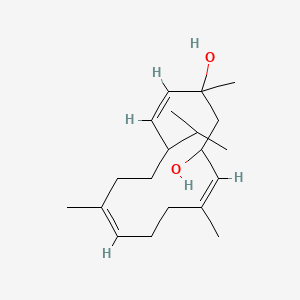
4,8,13-Cyclotetradecatriene-1,3-diol, 1,5,9-trimethyl-12-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,11-Cembratriene-4,6-diol is a cembranoid diterpene, primarily derived from tobacco plants. This compound has garnered significant attention due to its diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties . Its unique structure, characterized by a 14-carbon cembrane ring, makes it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7,11-Cembratriene-4,6-diol typically involves the extraction from tobacco leaves using solvents like acetone and ethanol. The compound is then purified through silica gel chromatography and high-performance liquid chromatography (HPLC) techniques . Additionally, synthetic routes have been developed, starting from precursors like 2,6,10-Dodecatrien-1-ol, and involving steps such as alkylation, reduction, and selective deprotection .
Industrial Production Methods: Industrial production of 2,7,11-Cembratriene-4,6-diol often leverages the natural abundance of the compound in tobacco plants. The extraction process is optimized for large-scale production, ensuring high yield and purity. Innovations in green chemistry have also been applied to make the extraction process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2,7,11-Cembratriene-4,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form epoxides or reduced to yield alcohol derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products: The major products formed from these reactions include various derivatives of 2,7,11-Cembratriene-4,6-diol, such as epoxides, alcohols, and esters. These derivatives are often studied for their enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
2,7,11-Cembratriene-4,6-diol has a wide range of applications in scientific research:
Wirkmechanismus
2,7,11-Cembratriene-4,6-diol is part of the cembranoid family, which includes compounds like cembratriene-ol and cembratriene-diol. These compounds share a similar cembrane ring structure but differ in their functional groups and biological activities .
Vergleich Mit ähnlichen Verbindungen
Cembratriene-ol: Known for its anti-fungal and anti-insect activities.
Cembratriene-diol: Exhibits potent antitumor and neuroprotective properties.
Uniqueness: What sets 2,7,11-Cembratriene-4,6-diol apart is its dual role in both plant defense mechanisms and potential therapeutic applications in human medicine. Its ability to modulate multiple biological pathways makes it a versatile and valuable compound for further research .
Eigenschaften
Molekularformel |
C20H34O2 |
|---|---|
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
(4Z,8Z,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11-,16-7-,17-13- |
InChI-Schlüssel |
RIVKDDXPCFBMOV-KEBCYCLUSA-N |
Isomerische SMILES |
C/C/1=C/CC/C(=C\C(CC(/C=C\C(CC1)C(C)C)(C)O)O)/C |
Kanonische SMILES |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


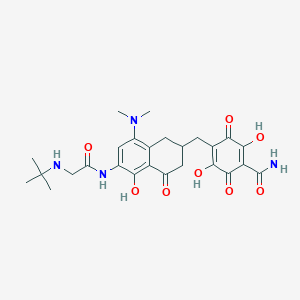
![Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B12323219.png)
![4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride](/img/structure/B12323227.png)
![benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate](/img/structure/B12323233.png)
![1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione](/img/structure/B12323234.png)
![3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-](/img/structure/B12323242.png)
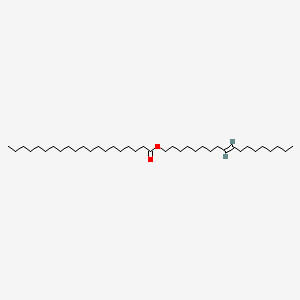
![4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B12323260.png)
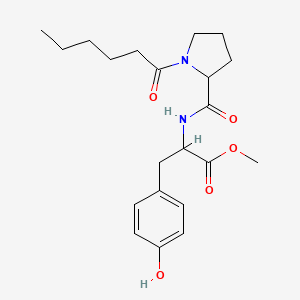
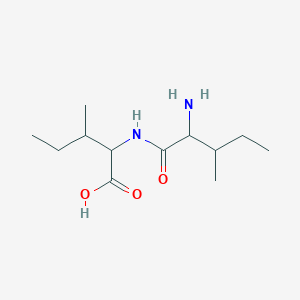
![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine](/img/structure/B12323287.png)
![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)

![Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)
